2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

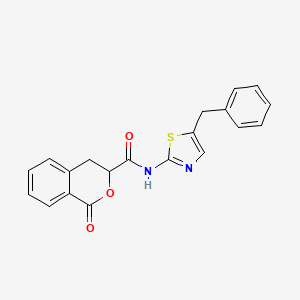

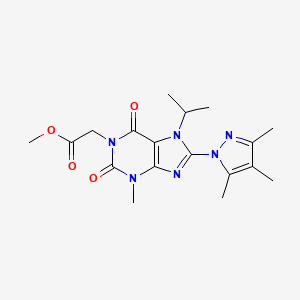

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is a small organic molecule with a unique structure and properties. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals, and has potential applications in the field of medicinal chemistry. The chemical structure of the compound consists of a 3-pyridyl ring, a 5-phenyl ring, a 2-prop-2-ynylthio group, and a 1,3,4-triazolyl group. The chemical formula of the compound is C13H11ClN4S.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, similar in structure to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate excellent inhibition properties, behaving mainly as mixed-type inhibitors. The adsorption of these inhibitors on the mild steel surface is governed by Langmuir's adsorption isotherm, indicating a spontaneous and favorable adsorption process (Feng-ling Xu & B. Hou, 2009).

Structural Analysis and Electrochemical Properties

The structural and electrochemical properties of pyridyl ketone derivatives have been explored, revealing insights into their potential applications in material science. For instance, the synthesis and comprehensive analysis of "X-ray crystallographic, electrochemical, and spectroscopic properties of 2-pyridinio 2-pyridyl ketone phenyl hydrazone chloride hydrate" provide valuable information on solvent dependence and electronic transfers, which are crucial for designing new materials and catalysts (M. Bakir et al., 2004).

Synthesis and Chemical Reactions

The compound's derivatives have been synthesized and assessed for various chemical reactions, including the formation of complexes with metals like HgCl2. Such research highlights the potential of these compounds in creating new materials with specific properties. The study on "Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate" and its HgCl2 complex provides insights into the molecular and supramolecular structures of these compounds, which could be beneficial for developing new chemical sensors or catalysts (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).

Luminescence and Electronic Properties

Research on tricarbonylrhenium complexes from pyridyltriazole ligands bearing a 4-substituted phenyl arm has shed light on how the structure of these compounds affects their luminescence and electronic properties. Such studies are crucial for the development of new optical materials and devices (M. Wolff et al., 2013).

Mechanism of Action

Target of action

The compound “2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone” contains a 1,2,4-triazole ring, which is known to have diverse biological activities

Mode of action

Triazole compounds often work by binding to their target and modulating its activity .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone” might affect. Triazole compounds can be involved in a variety of biochemical pathways depending on their specific targets .

properties

IUPAC Name |

(2-chloropyridin-3-yl)-(3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYQNWYCPPKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2636087.png)

![(3-Chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide](/img/structure/B2636089.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)